molecular formula C6H7ClN2O B1428211 2-Chloro-6-methoxypyridin-4-amine CAS No. 1008304-85-5

2-Chloro-6-methoxypyridin-4-amine

Cat. No. B1428211
M. Wt: 158.58 g/mol
InChI Key: FZGUZYNTDPJNLS-UHFFFAOYSA-N
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Description

2-Chloro-6-methoxypyridin-4-amine is a chemical compound with the molecular formula C6H7ClN2O . It is stored under inert gas (nitrogen or Argon) at 2–8 °C .


Molecular Structure Analysis

The molecular structure of 2-Chloro-6-methoxypyridin-4-amine consists of a pyridine ring with a chlorine atom at the 2nd position, a methoxy group at the 6th position, and an amine group at the 4th position .


Physical And Chemical Properties Analysis

2-Chloro-6-methoxypyridin-4-amine has a molecular weight of 158.586, a density of 1.3±0.1 g/cm3, and a boiling point of 318.4±37.0 °C at 760 mmHg . The exact melting point is not available .

Scientific Research Applications

Synthesis and Structural Characterization

  • Protonation Sites and Hydrogen Bonding : The synthesis and structural characterization of related compounds, including N-(6-methoxypyridin-3-yl)-4-(pyridin-2-yl)thiazol-2-amine, highlight the distinct protonation sites and intermolecular hydrogen bonding patterns. This contributes to understanding the molecular conformations and hydrogen-bonded networks in related chemical structures (Böck et al., 2021).

Reactions and Mechanisms

  • Amination Reactions and Pyridyne Intermediates : Research on the amination reactions of halopyridines, including 2-chloro-6-methoxypyridin-4-amine, has led to insights into reaction mechanisms involving pyridyne intermediates. This is crucial for understanding the rearrangements and transformations in these types of chemical reactions (Pieterse & Hertog, 2010).

Crystallography and Molecular Interactions

  • Crystal Structure Analysis : Studies like the analysis of 4-chloro-6-methoxypyrimidin-2-amine and succinic acid interactions contribute to the understanding of crystal structures and molecular interactions. This knowledge is essential for the development of new materials and pharmaceutical compounds (Thanigaimani et al., 2012).

Nucleophilic Amination

  • Development of Medicinal Compounds : The nucleophilic amination of methoxypyridines, including derivatives of 2-chloro-6-methoxypyridin-4-amine, is being explored for the concise access to various aminopyridines of potential medicinal interest (Pang et al., 2018).

Electrochemical Applications

  • Electrochemical Functionalization : Studies involving 2-methoxypyridine derivatives in electrochemical functionalization, like the reduction of diazonium cations, have implications for the development of advanced electrochemical sensors and devices (Shul et al., 2013).

Ring Transformations

  • Ring Transformations in Chemical Reactions : Investigations into the reactions of heterocyclic halogeno compounds, including derivatives of 2-chloro-6-methoxypyridin-4-amine, contribute to the understanding of ring transformations and meta-rearrangements in organic chemistry (Hertog et al., 2010).

Synthesis of Complex Molecules

  • Synthesis of Heterocyclic Compounds : The synthesis and reactivity of 2-chloro-6-methoxypyridin-4-amine derivatives have been explored in the context of synthesizing complex heterocyclic compounds, which are important in pharmaceutical research (Арустамова & Пивень, 2013).

Electrochemistry and Electronic Coupling

  • Electronic Coupling in Ruthenium–Amine Complexes : Research into terphenyl-bridged cyclometalated ruthenium–amine conjugated complexes, including those with methoxy and chloro substituents, provides insights into electronic coupling and electrochemical properties, relevant in materials science and catalysis (Li et al., 2018).

Chemical Reactivity and Biological Evaluation

  • Chemical Reactivity and Potential Biological Applications : Studies on the chemical reactivity of 2-chloro-6-methoxypyridin-4-amine derivatives and their potential biological applications provide valuable information for the development of new pharmaceuticals and biologically active compounds (Farouk et al., 2021).

Vibrational and Electronic Spectra Analysis

  • Spectroscopic Analysis : Investigations into the vibrational and electronic spectra of 2-chloro-6-methoxypyridine, a related compound, using techniques like FTIR, FT-Raman, and NMR, are crucial for understanding the physical and chemical properties of these molecules (Arjunan et al., 2011).

Safety And Hazards

The safety information for 2-Chloro-6-methoxypyridin-4-amine includes several hazard statements: H302+H312+H332;H315;H319;H335. The precautionary statements include P261;P280;P305+P351+P338 .

properties

IUPAC Name

2-chloro-6-methoxypyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O/c1-10-6-3-4(8)2-5(7)9-6/h2-3H,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZGUZYNTDPJNLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=CC(=C1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-methoxypyridin-4-amine

CAS RN

1008304-85-5
Record name 2-chloro-6-methoxypyridin-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 1.84 g (44.0 mmol) sodium in 40 mL MeOH was added 6.72 g (40.0 mmol) 2,6-dichloro-pyridin-4-ylamine. The reaction mixture was stirred at 150° C. for 30 min under microwave irradiation. The solvent was evaporated and ice water was added. The precipitate was filtered off, washed with water and dried.
Quantity
1.84 g
Type
reactant
Reaction Step One
Quantity
6.72 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 2,6-dichloropyridin-4-amine 41.6.A (available from Aldrich) (3.10 g, 19.0 mmol) in 20% NaOMe/MeOH (15 mL) was refluxed for 72 hr. The reaction mixture was diluted with H2O (40 mL) and extracted with 30% iPrOH/CHCl3 (3×30 mL). The combined organic layers were washed with water (2×20 mL), brine (15 mL) and dried over MgSO4. After removal of organic solvents under reduced pressure, purification of the residue by flash chromatography on silica gel using 0-10% MeOH/CH2Cl2 for elution gave title product 41.6.B as white solid (2.45 g, 81.2%).
Quantity
3.1 g
Type
reactant
Reaction Step One
Name
NaOMe MeOH
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
Yield
81.2%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Daver, N Rodeville, F Pineau… - … Process Research & …, 2017 - ACS Publications
… Using compound 1 procedure, but with 2-chloro-6-methoxypyridin-4-amine (5.00 g; 31 mmol; 1.00 equiv), 5 g of (S)-N-(2,6-dibromopyridin-4-yl)-2-hydroxy-2,4-dimethylpentanamide …
Number of citations: 13 pubs.acs.org

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